3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide is an organic compound classified as an amide. It features a tert-butoxycarbonyl (Boc) protected amino group, a chlorophenyl moiety, and a hydroxypropanamide structure. This compound is notable for its applications in organic synthesis and medicinal chemistry, where it serves as a versatile intermediate due to its unique reactivity and structural characteristics. The compound is identified by the CAS number 898404-71-2, and its molecular formula is CHClNO .
The synthesis of 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide typically involves a multi-step process:
These steps highlight the importance of protecting groups in organic synthesis, allowing for selective reactions while minimizing side products.
The molecular structure of 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular modeling to predict its behavior in biological systems .
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide participates in various chemical reactions. Notably:
The mechanism of action for 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide is largely dependent on its interactions with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator within various biochemical pathways:
Understanding these mechanisms requires further experimental validation through biochemical assays and molecular docking studies.
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide finds numerous applications across various scientific fields:
Hydroxamic acids (HAs) are N-hydroxy amides characterized by a distinctive metal-chelating pharmacophore (-CONHOH). This moiety enables high-affinity coordination to zinc ions (Zn²⁺) within the catalytic pockets of metalloenzymes, making HAs pivotal in designing targeted inhibitors. Their tautomeric equilibrium (keto vs. iminol forms) modulates acidity (pKa ~8.5–9.5) and metal-binding efficiency, particularly for Fe(III) and Zn(II) [9]. In oncology, HA-based drugs like Vorinostat (SAHA) exploit this mechanism to inhibit histone deacetylases (HDACs)—epigenetic regulators overexpressed in cancers. Recent studies confirm novel HA derivatives induce apoptosis in leukemic cells by selectively inhibiting HDAC isoforms (e.g., HDAC3 IC₅₀ = 6 nM for KH16) and disrupting autophagy pathways [6]. The therapeutic relevance of HAs extends beyond HDAC inhibition, encompassing matrix metalloprotease (MMP) inhibitors (e.g., Marimastat) and iron-chelating agents (e.g., Deferoxamine) [9].
This compound (CAS 898404-71-2, MW 314.76 g/mol, C₁₄H₁₉ClN₂O₄) integrates three pharmacophoric elements critical for bioactivity:
Table 1: Key Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₉ClN₂O₄ | Defines elemental composition |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)NO)C₁=CC=C(C=C₁)Cl | Encodes 2D structure |
InChIKey | BBSBZZOMENOXHG-UHFFFAOYSA-N | Unique identifier for compound |
Rotatable Bond Count | 6 | Indicates molecular flexibility |
Hydrogen Bond Donors | 3 (hydroxamate NH/OH, carbamate NH) | Influences target binding and solubility |
The stereocenter at Cα (undefined stereochemistry) may influence chiral recognition in enzyme binding, though this remains underexplored [2] [8].
The synthesis of Boc-protected aminoaryl hydroxamates emerged from advances in two fields:
Table 2: Synthetic Milestones for Boc-Protected Hydroxamates
Year | Development | Impact |
---|---|---|
2006 | Catalyst-free N-Boc protection in water | Enabled chemoselective reactions for amino acids |
2008 | HFIP-catalyzed Boc protection | Improved yields and reduced side products |
2011 | Ionic liquid-catalyzed Boc activation | Enhanced electrophilic activation of Boc₂O |
2018 | Photoredox N-arylation of Boc-amines | Expanded access to complex carbamates |
These innovations enabled efficient routes to compounds like 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide, positioning it as a precursor for HDACi optimization [2] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3